molecular formula C26H29N3O5S B11128800 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-phenylbenzenesulfonamide

4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-phenylbenzenesulfonamide

Cat. No.: B11128800
M. Wt: 495.6 g/mol
InChI Key: VEKRNWDTHTUDSA-UHFFFAOYSA-N
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Description

4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its intricate structure, which includes a piperazine ring, a methoxyphenyl group, and a sulfonamide moiety. These structural features contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to form the desired piperazine derivative. This intermediate is then subjected to further reactions, such as sulfonation and coupling with other aromatic compounds, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, stringent quality control measures are implemented to monitor the reaction conditions and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. This interaction is mediated through the activation or inhibition of G-protein-coupled receptor pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its specific binding affinity and pharmacokinetic profile make it a promising candidate for further research and development in various therapeutic areas .

Properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C26H29N3O5S/c1-20-18-22(35(31,32)27-21-8-4-3-5-9-21)12-13-24(20)34-19-26(30)29-16-14-28(15-17-29)23-10-6-7-11-25(23)33-2/h3-13,18,27H,14-17,19H2,1-2H3

InChI Key

VEKRNWDTHTUDSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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